Potassium trifluoro(2-oxooxan-4-yl)boranuide
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Overview
Description
Potassium trifluoro(2-oxooxan-4-yl)boranuide is a chemical compound with the molecular formula C₆H₈BF₃KO₂ It is known for its unique structure, which includes a boron atom bonded to a trifluoromethyl group and a 2-oxooxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-oxooxan-4-yl)boranuide can be synthesized through a multi-step process involving the reaction of boron trifluoride with a suitable oxane derivative. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent decomposition of the intermediate products. The final step involves the addition of potassium hydroxide to form the potassium salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates. Continuous flow reactors and automated systems are often used to ensure consistent production and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-oxooxan-4-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other boron-containing compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are often performed in anhydrous solvents under inert atmospheres.
Substitution: Substitution reactions may involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds, under controlled conditions to ensure selective substitution.
Major Products Formed
Oxidation: Boronic acids, borate esters
Reduction: Borohydrides, boron-containing compounds
Substitution: Alkyl or aryl derivatives of the original compound
Scientific Research Applications
Potassium trifluoro(2-oxooxan-4-yl)boranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a potential drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of potassium trifluoro(2-oxooxan-4-yl)boranuide involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as nucleophilic addition or substitution. This coordination ability makes it a valuable catalyst in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(oxolan-2-yl)boranuide
- Potassium trifluoro[(oxan-2-yl)methyl]boranuide
- Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)boranuide
Uniqueness
Potassium trifluoro(2-oxooxan-4-yl)boranuide is unique due to its specific structural features, which include the 2-oxooxan-4-yl group. This group imparts distinct reactivity and stability to the compound, making it suitable for specialized applications in synthesis and catalysis. Additionally, its trifluoromethyl group enhances its ability to participate in various chemical reactions, further distinguishing it from similar compounds.
Properties
Molecular Formula |
C5H7BF3KO2 |
---|---|
Molecular Weight |
206.01 g/mol |
IUPAC Name |
potassium;trifluoro-(2-oxooxan-4-yl)boranuide |
InChI |
InChI=1S/C5H7BF3O2.K/c7-6(8,9)4-1-2-11-5(10)3-4;/h4H,1-3H2;/q-1;+1 |
InChI Key |
ANVPOTUDRWFXRE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCOC(=O)C1)(F)(F)F.[K+] |
Origin of Product |
United States |
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